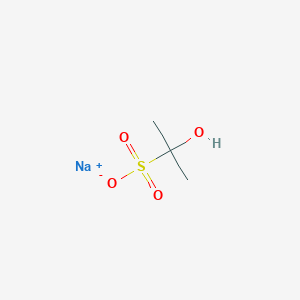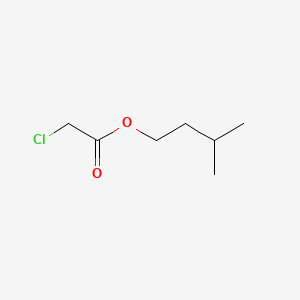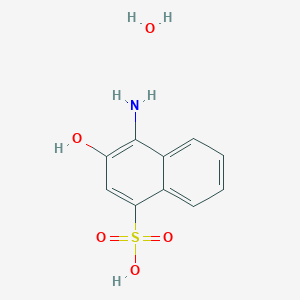
sodium;2-hydroxypropane-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-hydroxypropane-2-sulfonate is a chemical compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 2-hydroxypropane-2-sulfonic acid and is known for its high reactivity and stability. This compound is widely used in various industrial applications due to its excellent solubility in water and its ability to act as a surfactant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;2-hydroxypropane-2-sulfonate can be synthesized through the reaction of sodium bisulfite with epichlorohydrin. The reaction typically occurs in an aqueous solution and is catalyzed by a mixture of sodium sulfite and a complexing agent such as ethylenediaminetetraacetic acid (EDTA), citric acid, or diethylene triamine pentacetic acid. The reaction conditions include maintaining a temperature range of 20-25°C and a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-hydroxypropane-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sodium;2-hydroxypropane-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in emulsion polymerization and as a reagent in various organic synthesis reactions.
Biology: It is used in the preparation of buffer solutions and as a stabilizing agent for enzymes and proteins.
Medicine: It is used in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: It is used in the production of detergents, cosmetics, and personal care products due to its excellent solubility and surfactant properties .
Wirkmechanismus
The mechanism of action of sodium;2-hydroxypropane-2-sulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The sulfonate group can form strong ionic interactions with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biological and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-chloro-2-hydroxypropane-1-sulfonate
- Sodium 1-allyloxy-2-hydroxypropane sulfonate
- Sodium epichlorohydrin sulfonate
Uniqueness
Sodium;2-hydroxypropane-2-sulfonate is unique due to its high reactivity and stability, which makes it suitable for a wide range of applications. Compared to similar compounds, it offers better solubility in water and enhanced surfactant properties, making it a preferred choice in various industrial and research applications .
Eigenschaften
IUPAC Name |
sodium;2-hydroxypropane-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJORDSKPXMABC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromomethyl-2-methyl-2,3-dihydro-thiazolo[2,3-b]quinazolin-5-one](/img/structure/B7797582.png)


![ethyl (2Z)-2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B7797614.png)

![(1S,2S,7R,11R)-3,5,8,10,13,15-hexaoxatricyclo[9.4.0.02,7]pentadecane](/img/structure/B7797629.png)




![sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B7797654.png)



